molecular formula C4H8O2S B193043 3-Mercapto-2-methylpropionic acid CAS No. 26473-47-2

3-Mercapto-2-methylpropionic acid

Cat. No. B193043
CAS RN: 26473-47-2
M. Wt: 120.17 g/mol
InChI Key: MHRDCHHESNJQIS-UHFFFAOYSA-N
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Description

3-Mercapto-2-methylpropionic acid is a synthetic intermediate . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups. It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles . It is also used to produce hydrophilic SAMs, which are terminated with carboxylic acids and can be further functionalized to introduce more complex end groups such as enzymes for biosensor applications .


Synthesis Analysis

A new polythioester (PTE), poly(3-mercapto-2-methylpropionate) [P(3M2MP)], and its copolymer with 3-hydroxybutyrate (3HB) were successfully biosynthesized from 3-mercapto-2-methylpropionic acid as a structurally-related precursor .


Molecular Structure Analysis

The molecular formula of 3-Mercapto-2-methylpropionic acid is C4H8O2S . The molecular weight is 120.17 g/mol . The IUPAC name is 2-methyl-3-sulfanylpropanoic acid . The InChI is InChI=1S/C4H8O2S/c1-3 (2-7)4 (5)6/h3,7H,2H2,1H3, (H,5,6) . The Canonical SMILES is CC (CS)C (=O)O .


Chemical Reactions Analysis

3-Mercapto-2-methylpropionic acid is a metabolite of asparagus, which has been shown to suppress the virus that causes AIDS . The mechanism of action of 3-mercaptopropionic acid is believed to be through its ability to inhibit the enzyme .


Physical And Chemical Properties Analysis

The molecular formula of 3-Mercapto-2-methylpropionic acid is C4H8O2S . The molecular weight is 120.17 g/mol . The IUPAC name is 2-methyl-3-sulfanylpropanoic acid . The InChI is InChI=1S/C4H8O2S/c1-3 (2-7)4 (5)6/h3,7H,2H2,1H3, (H,5,6) . The Canonical SMILES is CC (CS)C (=O)O .

Scientific Research Applications

  • Biosynthesis and Characterization of Bio-Polythioesters : Poly(3-mercapto-2-methylpropionate) [P(3M2MP)], a novel bio-polythioester, and its copolymer with 3-hydroxybutyrate, were biosynthesized using 3-Mercapto-2-methylpropionic acid. These polymers exhibit rubber-like elasticity and are distinct in their properties compared to previously biosynthesized polythioesters, indicating potential applications in materials science (Ceneviva et al., 2022).

  • Enantioseparation of Amino Compounds : 3-Mercapto-2-methylpropionic acid, combined with o-phthalaldehyde, has been used as a chiral reagent for the enantioseparation of various amino compounds. This method provides good enantioselectivity and high sensitivity, useful in the optical resolution of chiral amino compounds derived from chemo-enzymatic processes (Duchateau et al., 1992).

  • Phototrophic Bacterial Metabolism : A study on a phototrophic bacterium showed that it can photoassimilate 3-Mercapto-2-methylpropionate as a sole source of sulphur, leading to the accumulation of methacrylate. This indicates potential applications in microbial metabolism and biotechnological synthesis (Smith et al., 1994).

  • Synthesis and Reactions of Aminopropionic Acid Derivatives : The study of S,N-protected-2-mercapto-2-aminopropionic acid derivatives suggests potential in the synthesis of certain pharmaceutical compounds and in understanding the biochemical pathways of related substances (Ottenheijm et al., 2010).

  • Angiotensin-Converting Enzyme Inhibitors : Research into the synthesis and activity of 2-(3-mercaptopropionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, where 3-Mercapto-2-methylpropionic acid is used, shows promising results for the development of potent angiotensin-converting enzyme inhibitors, which are crucial in hypertension treatment (Hayashi et al., 1983).

  • Catabolism of 3-Mercaptopropionate in Bacteria : A study on the catabolism of 3,3-Thiodipropionic acid in bacteria demonstrates the use of 3-Mercaptopropionic acid in the biotechnological synthesis of polythioesters, revealing its significance in microbial metabolic pathways (Bruland et al., 2009).

  • Quantum Dot Synthesis : Research on the use of mercapto acids, including 3-Mercapto-2-methylpropionic acid, in the synthesis of CdTe quantum dots indicates its importance in the development of nanotechnology and materials science (Ma et al., 2013).

Safety And Hazards

The safety data sheet for 3-Mercapto-2-methylpropionic acid is available .

Relevant Papers

A new polythioester (PTE), poly(3-mercapto-2-methylpropionate) [P(3M2MP)], and its copolymer with 3-hydroxybutyrate (3HB) were successfully biosynthesized from 3-mercapto-2-methylpropionic acid as a structurally-related precursor .

properties

IUPAC Name

2-methyl-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRDCHHESNJQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80224-20-0 (mono-hydrochloride salt)
Record name 3-Mercapto-2-methylpropionic acid
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DSSTOX Substance ID

DTXSID60865293
Record name 3-Mercapto-2-methylpropionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercapto-2-methylpropionic acid

CAS RN

26473-47-2
Record name 3-Mercaptoisobutyric acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-2-methylpropionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Mercapto-2-methylpropionic acid
Source EPA DSSTox
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Record name 3-mercaptoisobutyric acid
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Record name 3-MERCAPTO-2-METHYLPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
ALL Duchateau, H Knuts, JMM Boesten… - … of Chromatography A, 1992 - Elsevier
… by derivatization with o-phthalaldehyde and D-3-mercapto-2methylpropionic acid … The aim of this study was to evaluate the use of D-3-mercapto-2-methylpropionic acid (MMPA) in the …
Number of citations: 31 www.sciencedirect.com
D Wang-Iverson, M Jemal, AI Cohen - Journal of Chromatography A, 1987 - Elsevier
366 NOTES detector, an autosampler and a fused-silica capillary column (15 mx 0.32 mm ID) with 1.05 pm film thickness of methyl silicone were used to perform the analyses. The …
Number of citations: 5 www.sciencedirect.com
ST Chen, CH Wong - Journal of the Chinese Chemical Society, 1989 - Wiley Online Library
Optically active 3‐benzylthio‐2‐methylpropionic acid and 3‐benzoylthio‐2‐methylpropionic acid have been prepared via protease‐catalyzed hydrolysis of their corresponding ester and …
Number of citations: 6 onlinelibrary.wiley.com
LVS Ceneviva, M Mierzati, Y Miyahara, CT Nomura… - Bioengineering, 2022 - mdpi.com
… The biosynthesis data indicated that the maximum uptake of 3-mercapto-2-methylpropionic acid by the cells occurred under the culture conditions used in this study, unlike those …
Number of citations: 6 www.mdpi.com
HG Brittain, H Kadin - Pharmaceutical research, 1990 - Springer
… The compound contains two centers of dissymmetry, one associated with the (S)-proline portion and the other associated with the 3-mercapto-2methylpropionic acid side chain. The …
Number of citations: 12 link.springer.com
K Saito, M Horie, H Nakazawa - Analytical Chemistry, 1994 - ACS Publications
… The use of ethanethiol3 or other bulky thiols such as D-3-mercapto-2-methylpropionic acid, 4 3-mercapto-1-propanol, 2 3-mercap-topropionic acid, 5 or TV-acetyl-L-cysteine (NAC) 6· 7 …
Number of citations: 26 pubs.acs.org
RI Stefan, C Bala, HY Aboul-Enein - Sensors and Actuators B: Chemical, 2003 - Elsevier
… The compound contains two asymmetric centers, one associated with the proline moiety and the other associated with the 3-mercapto-2-methylpropionic acid side chain. Accordingly …
Number of citations: 41 www.sciencedirect.com
RI Stefan, JKF van Staden, HY Aboul-Enein - Talanta, 1999 - Elsevier
… The compound contains two asymmetric centers, one associated with the proline moeity and the other associated with the 3-mercapto-2-methylpropionic acid side chain. Accordingly …
Number of citations: 54 www.sciencedirect.com
M Koller - Bioengineering, 2022 - mdpi.com
… The authors investigated biosynthesis of these new materials from 3-mercapto-2-methylpropionic acid as a structurally related precursor by engineered Escherichia coli LSBJ, and …
Number of citations: 4 www.mdpi.com
RI Stefan, JKF van Staden, HY Aboul-Enein - Talanta, 2000 - Elsevier
… The compound contains two asymmetric centers, one associated with the proline moeity and the other associated with the 3-mercapto-2-methylpropionic acid side chain. Accordingly …
Number of citations: 58 www.sciencedirect.com

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